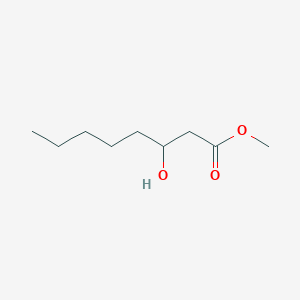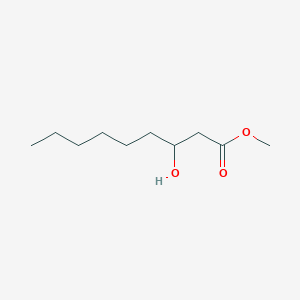![molecular formula C11H14N2OS B164457 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol CAS No. 126322-06-3](/img/structure/B164457.png)
2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol, also known as MBTH, is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. MBTH is commonly used in biochemical assays to detect the presence of various biomolecules, such as proteins, amino acids, and nucleic acids. In
作用機序
The mechanism of action of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol involves the formation of a colored complex between the reagent and the biomolecule being detected. The reaction proceeds through the oxidation of the thiol group in the biomolecule, followed by the formation of a Schiff base between the reagent and the oxidized thiol group. This results in the formation of a colored complex that can be detected using spectrophotometry.
Biochemical and Physiological Effects:
2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a reagent in biochemical assays.
実験室実験の利点と制限
One of the main advantages of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol is its specificity for certain biomolecules. It is commonly used in assays for the detection of proteins, amino acids, and nucleic acids, and it has been shown to be highly specific for these biomolecules. Additionally, 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol is relatively easy to use and can be used in a wide variety of assays.
One limitation of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol is its sensitivity to pH. The reaction between 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol and the biomolecule being detected is highly dependent on the pH of the solution. This can lead to variability in the results of assays if the pH is not carefully controlled. Additionally, 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol can be affected by interfering substances in the sample, which can lead to false positive or false negative results.
将来の方向性
There are several potential future directions for the use of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol in scientific research. One area of interest is the development of new assays for the detection of other biomolecules. For example, 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol has been shown to react with certain carbohydrates, and there is potential for the development of assays for the detection of these molecules using 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol.
Another area of interest is the modification of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol to improve its sensitivity and specificity for certain biomolecules. This could involve the development of new derivatives of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol that are optimized for the detection of specific biomolecules.
Overall, 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol is a valuable tool in scientific research and has a wide range of applications in biochemical assays. Its specificity for certain biomolecules and ease of use make it a popular choice for researchers in a variety of fields.
合成法
The synthesis of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol involves the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by an oxidation reaction, resulting in the formation of 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol is widely used in scientific research as a reagent for the detection of various biomolecules. It is commonly used in assays for the detection of proteins, amino acids, and nucleic acids. 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol reacts with these biomolecules to form colored complexes that can be detected using spectrophotometry. This makes 2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol a valuable tool in biochemical research, as it allows for the quantification of biomolecules in a sample.
特性
CAS番号 |
126322-06-3 |
|---|---|
製品名 |
2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol |
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC名 |
2-(tert-butylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,3)13-10-12-8-5-4-7(14)6-9(8)15-10/h4-6,14H,1-3H3,(H,12,13) |
InChIキー |
HVSITAYNLFALSO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC2=C(S1)C=C(C=C2)O |
正規SMILES |
CC(C)(C)NC1=NC2=C(S1)C=C(C=C2)O |
同義語 |
6-Benzothiazolol,2-[(1,1-dimethylethyl)amino]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



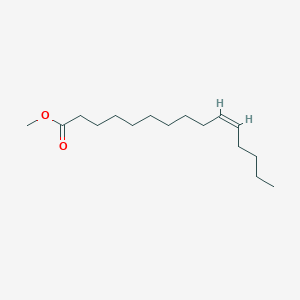


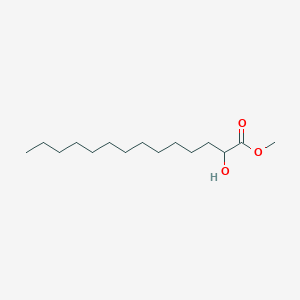
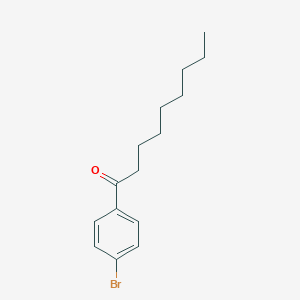

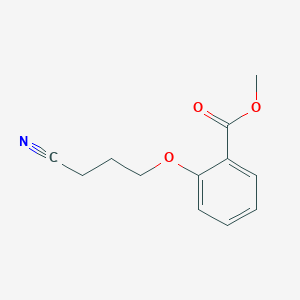
![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)



